molecular formula C18H20O2 B1327740 3-(3,4-Dimethylphenyl)-3'-methoxypropiophenone CAS No. 898755-65-2

3-(3,4-Dimethylphenyl)-3'-methoxypropiophenone

Cat. No. B1327740
M. Wt: 268.3 g/mol
InChI Key: XTRUOUFOXWAMHU-UHFFFAOYSA-N
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Description

The compound would likely be a derivative of propiophenone, which is an aromatic ketone. The “3,4-Dimethylphenyl” indicates a phenyl (benzene) ring substituted with two methyl groups at the 3rd and 4th positions. The “3’-methoxy” indicates a methoxy group (-O-CH3) at the 3rd position of the propiophenone backbone.



Synthesis Analysis

The synthesis of such a compound would likely involve Friedel-Crafts acylation, a common method for introducing acyl groups into aromatic rings, and subsequent reactions to introduce the methoxy and methyl groups.



Molecular Structure Analysis

The molecular structure would be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

The compound’s reactivity would depend on the functional groups present. The ketone could undergo nucleophilic addition, and the aromatic ring could undergo electrophilic aromatic substitution.



Physical And Chemical Properties Analysis

These would be determined using various techniques. Melting point, boiling point, solubility, and spectral data (from NMR, IR, etc.) would be part of this analysis.


Scientific Research Applications

Chemical Synthesis and Structural Studies

  • Acylation and Alkylation Reactions : The compound has been involved in chemical reactions such as acylation and alkylation, forming various derivatives. For instance, products of the reaction of halo- and ethoxypropionic acids with dimethoxybenzene have been shown to form compounds like dimethoxy-3-(2,4-dimethoxyphenyl)-propiophenone (Kasturi & Damodaran, 1969).

  • Molecular Structure Analysis : Studies have focused on investigating the molecular structure and spectroscopic properties of related compounds, highlighting their significance in understanding the chemical behavior and potential applications (Demircioğlu, Albayrak, & Büyükgüngör, 2014).

  • Pharmaceutical Intermediate Synthesis : The compound serves as an intermediate in the synthesis of pharmaceuticals. For example, the synthesis of hexadeuterated diethylstilbestrol involved using a derivative of methoxypropiophenone (Derks & Wynberg, 1983).

  • Catalyst in Chemical Reactions : It has been used as a reagent in various chemical reactions, including Friedel-Crafts acylation, showcasing its utility in organic synthesis and the production of fine chemicals (Yadav & George, 2006).

  • Electrochemical Properties : Research has explored the electrochemical properties of similar compounds, contributing to our understanding of their potential in various applications, such as in electronic devices (Barba et al., 1985).

  • Photophysical and Photochemical Studies : The compound and its derivatives have been subjects of photophysical and photochemical studies, which is important in fields like photodynamic therapy and the development of photoresponsive materials (Pelliccioli et al., 2001).

Safety And Hazards

Safety data would typically be available in a Material Safety Data Sheet (MSDS) for the compound. This would include information on toxicity, flammability, and appropriate safety precautions.


Future Directions

Future research could involve studying the compound’s reactivity, potential uses (e.g., in chemical synthesis or as a pharmaceutical), and environmental impact.


Please note that this is a general analysis. For a detailed analysis of a specific compound, consultation with a chemist or a literature search in a chemistry database may be necessary.


properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-13-7-8-15(11-14(13)2)9-10-18(19)16-5-4-6-17(12-16)20-3/h4-8,11-12H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRUOUFOXWAMHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)C2=CC(=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644827
Record name 3-(3,4-Dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethylphenyl)-3'-methoxypropiophenone

CAS RN

898755-65-2
Record name 1-Propanone, 3-(3,4-dimethylphenyl)-1-(3-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,4-Dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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